molecular formula C19H21NO2 B4424484 4-(allyloxy)-N-mesitylbenzamide

4-(allyloxy)-N-mesitylbenzamide

Cat. No.: B4424484
M. Wt: 295.4 g/mol
InChI Key: ZCGXSLRYPFFGRO-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-mesitylbenzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzamide ring and a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen. This compound combines the electronic effects of the allyl ether with the steric bulk of the mesityl moiety, making it a unique scaffold in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-prop-2-enoxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-5-10-22-17-8-6-16(7-9-17)19(21)20-18-14(3)11-13(2)12-15(18)4/h5-9,11-12H,1,10H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXSLRYPFFGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Influence on Benzamide Derivatives

Compound Name Substituents on Benzamide Ring Amide Nitrogen Substituent Key Properties/Effects
This compound Allyloxy (-O-CH₂-CH=CH₂) Mesityl (2,4,6-trimethylphenyl) High steric hindrance; potential for π-π interactions
4-Methoxy-N-methylbenzamide Methoxy (-OCH₃) Methyl (-CH₃) Dihedral angle: 10.6°; N–H⋯O hydrogen bonds in crystal lattice
4-(Benzyloxy)-N-butylbenzamide Benzyloxy (-O-CH₂C₆H₅) Butyl (-C₄H₉) High molecular weight (283.36 g/mol); used in organic synthesis
4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide Methoxy, nitro (-NO₂) 4-methoxy-2-nitrophenyl Electron-withdrawing nitro group enhances reactivity

Key Observations :

  • Electronic Effects : Allyloxy groups are less electron-donating than methoxy groups, altering the electron density of the benzamide ring and influencing its reactivity in electrophilic substitutions .
  • Crystallography : Methoxy-substituted benzamides (e.g., 4-methoxy-N-methylbenzamide) form hydrogen-bonded chains, while bulkier substituents (e.g., mesityl) may disrupt such interactions .

Insights :

  • Ultrasound-assisted synthesis (used for 4-(benzyloxy) derivatives) could be adapted for this compound to enhance reaction efficiency .
  • The mesityl group’s bulk may necessitate longer reaction times or higher temperatures for complete amidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-mesitylbenzamide
Reactant of Route 2
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4-(allyloxy)-N-mesitylbenzamide

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